Pentosidine

Descripción general

Descripción

La pentosidina es un biomarcador bien caracterizado para los productos finales de glicación avanzada (AGE). Es un compuesto de entrecruzamiento fluorescente formado entre los residuos de arginina y lisina en el colágeno a través de la reacción de Maillard con ribosa . La pentosidina es significativa en el estudio del daño y el envejecimiento de las proteínas, ya que se acumula en las proteínas tisulares de larga vida y se asocia con diversas condiciones patológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pentosidina puede sintetizarse a partir de arginina, lisina y un azúcar pentosa como la ribosa . La reacción normalmente implica la reacción de Maillard, en la que los aminoácidos reaccionan con los productos de la reacción de Maillard de la ribosa. La síntesis también puede ocurrir a partir de glucosa, aunque a un ritmo más lento, probablemente a través de la oxidación de la glucosa a arabinosa . Las condiciones de reacción suelen incluir un pH alcalino (alrededor de pH 9) y temperaturas elevadas (aproximadamente 65 °C) .

Métodos de producción industrial: El proceso puede incluir la extracción en fase sólida, la cromatografía líquida de alto rendimiento de fase inversa (RP-HPLC) y la sonicación para la purificación .

Análisis De Reacciones Químicas

Formation Mechanism

Pentosidine arises from cross-linking between arginine and lysine residues via reactions with reducing sugars or their fragmentation products:

Key findings:

- Ribose generates this compound 10× faster than glucose in vitro due to its higher reactivity .

- Ascorbic acid autoxidation produces this compound precursors, linking vitamin C metabolism to AGE formation .

- Cross-linking efficiency depends on arginine/lysine molar ratios, with optimal yields at 1:1 .

Chemical Inhibitors

Degradation Pathways

- Renal clearance : 80% of intravenously administered this compound is excreted in urine within 72 hours, primarily as metabolites .

- Proteolytic digestion : Pronase E increases immunoreactive this compound by 300%, suggesting protein-bound forms resist hydrolysis .

Analytical Detection Methods

Implications in Disease

- Diabetes : Skin collagen this compound levels correlate with retinopathy severity (r=0.82, P<0.01) and arterial stiffness .

- Osteoporosis : Urinary this compound predicts vertebral fractures (OR=1.59, 95% CI=1.22–2.07) independent of bone density .

- Uremia : Plasma levels reach 2,630 nmol/L vs. 151 nmol/L in controls due to impaired renal clearance .

Synthetic Models

In vitro synthesis achieves 95% purity using:

textRibose (100 mM) + L-lysine (100 mM) + L-arginine (100 mM) → 37°C, pH 7.4, 90 days → this compound (4.2 µmol/g protein) [4][20]

Key spectral properties:

This synthesis of cross-disciplinary data demonstrates this compound's role as both a chemical reaction product and a clinically significant biomarker. Its formation kinetics and inhibition strategies remain active areas in glycation research .

Aplicaciones Científicas De Investigación

Biomarker for Diabetes and Related Complications

Pentosidine levels are significantly elevated in individuals with diabetes, making it a valuable biomarker for assessing diabetic complications. Research indicates that this compound accumulates in tissues over time, correlating with the severity of diabetes-related conditions such as nephropathy and retinopathy.

- Case Study : A study involving diabetic dogs showed that this compound levels increased two- to three-fold compared to non-diabetic controls, indicating its potential role in monitoring diabetic complications .

- Quantification Methods : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to accurately measure this compound levels in serum and urine, enhancing diagnostic capabilities .

Osteoporosis Research

This compound is also recognized for its role in bone health. Its accumulation in bone collagen has been linked to increased fracture risk, making it a potential biomarker for osteoporosis.

- Research Findings : A systematic review highlighted that serum this compound levels correlate with bone this compound content, suggesting its utility in predicting fracture risk among osteoporosis patients .

- Analytical Methods : A novel LC-MS/MS method demonstrated high sensitivity and precision for quantifying this compound in serum, facilitating its use as a biomarker in osteoporosis studies .

Cardiovascular Disease

The relationship between this compound and cardiovascular diseases has garnered attention due to its association with oxidative stress and inflammation.

- Clinical Implications : Elevated this compound levels have been observed in patients with cardiovascular conditions, suggesting its potential as a prognostic marker .

- Mechanistic Studies : Research has shown that this compound may influence vascular pathology by promoting endothelial dysfunction and arterial stiffness .

Analytical Techniques for Measurement

Various analytical methods have been developed for the quantification of this compound, enhancing its applicability in clinical settings:

| Methodology | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | LLOQ 1 nM | High | Urine and plasma analysis |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LOD 2 nM, LOQ 5 nM | Very high | Serum analysis in diabetes and osteoporosis |

| Fluorescent Detection | Moderate | Moderate | General AGE analysis |

These methodologies allow researchers to explore the implications of this compound accumulation in various diseases effectively.

Mecanismo De Acción

La pentosidina se forma a través de la reacción de Maillard, en la que la ribosa reacciona con los residuos de arginina y lisina en las proteínas . Este proceso implica la formación de una estructura de imidazo-piridinio, lo que lleva a la formación de enlaces cruzados en el colágeno . La acumulación de pentosidina en los tejidos es indicativa de estrés oxidativo y daño a las proteínas, lo que contribuye a la rigidez del colágeno y otras proteínas de larga vida .

Compuestos similares:

Glucosepane: Otro AGE que forma enlaces cruzados en las proteínas.

Carboximetillisina (CML): Un marcador de AGE bien conocido.

Hidroimidazolona derivada de metilglioxal (MG-H1): Un producto de glicación similar a la pentosidina.

Singularidad: La pentosidina es única debido a sus propiedades fluorescentes, que la hacen fácilmente detectable y cuantificable . Esta característica permite su uso generalizado en la investigación para estudiar la glicación de proteínas y los procesos de envejecimiento .

Comparación Con Compuestos Similares

Glucosepane: Another AGE that forms cross-links in proteins.

Carboxymethyllysine (CML): A well-known AGE marker.

Methylglyoxal-derived hydroimidazolone (MG-H1): A glycation product similar to pentosidine.

Uniqueness: this compound is unique due to its fluorescent properties, which make it easily detectable and quantifiable . This characteristic allows for its widespread use in research to study protein glycation and aging processes .

Actividad Biológica

Pentosidine is a significant advanced glycation end product (AGE) that arises from the non-enzymatic reaction between reducing sugars and amino acids, particularly in proteins such as collagen. Its formation is particularly notable in conditions characterized by hyperglycemia, such as diabetes, and is associated with various age-related diseases. This article explores the biological activity of this compound, highlighting its role as a biomarker, its impact on tissue structure and function, and its implications in various clinical conditions.

Formation and Characteristics

This compound is formed through the Maillard reaction, where sugars react with amino acids to form complex structures that can cross-link proteins. This process is accelerated in diabetic conditions due to elevated glucose levels. The compound exhibits fluorescence, which facilitates its detection in biological samples using techniques such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA) .

Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | 420.4 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescence | Exhibits fluorescence under UV light |

| Detection Methods | HPLC, ELISA |

Biological Activity

This compound's biological activity is primarily linked to its ability to form cross-links in collagen and other proteins, which can lead to structural changes and functional impairment. This activity has significant implications for various tissues, particularly those involved in vascular health and aging.

Impact on Collagen

The cross-linking of collagen by this compound affects its mechanical properties, leading to increased stiffness and decreased elasticity. This alteration is particularly evident in aged tissues and diabetic patients, contributing to complications such as cardiovascular disease and impaired wound healing .

Clinical Relevance

This compound serves as a valuable biomarker for several clinical conditions:

- Diabetes : Elevated levels of this compound are associated with microvascular complications in type 2 diabetes. Studies have shown a correlation between serum this compound levels and the severity of diabetic complications .

- Aging : The accumulation of this compound in tissues correlates with age-related decline in tissue function. Increased levels have been observed in skin collagen from older individuals compared to younger counterparts .

- Kidney Disease : In patients with chronic kidney disease, this compound levels are significantly higher due to impaired clearance mechanisms. This accumulation can exacerbate vascular stiffness and cardiovascular risk .

Case Studies

- Diabetic Patients : A study involving diabetic patients showed that serum this compound levels were significantly higher (mean ± SD: 1620 ± 1940 nmol/L) compared to healthy controls (151 ± 55 nmol/L). This increase was linked to the presence of microvascular complications .

- Aging Population : Research indicated that this compound levels in skin collagen increased with age, demonstrating a direct relationship between aging and the accumulation of AGEs .

- Chronic Kidney Disease : In patients undergoing dialysis, elevated this compound was correlated with both increased cardiovascular morbidity and mortality, suggesting its role as a prognostic marker .

Research Findings

Recent studies have focused on quantifying this compound levels using advanced analytical techniques:

- HPLC Methodology : A simple HPLC method was developed for quantifying this compound in human urine and plasma, achieving lower limits of quantification at 1 nM with high precision (CV < 10%) .

- Immunological Techniques : ELISA assays have been utilized to detect this compound specifically in biological specimens, providing insights into its role as a marker for glycation processes associated with aging and disease .

Propiedades

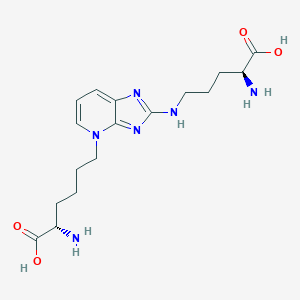

IUPAC Name |

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEKKSTZQYEZPU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154417 | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124505-87-9 | |

| Record name | Pentosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.